molecular formula C17H14N4O2 B12039507 4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B12039507
M. Wt: 306.32 g/mol
InChI Key: MWABCDPANXBHGG-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a hydroxybenzylidene group, a methyl group, and a phenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Hydroxybenzylidene)amino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its combination of functional groups and the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14N4O2/c1-12-19-20-16(14-5-3-2-4-6-14)17(23)21(12)18-11-13-7-9-15(22)10-8-13/h2-11,22H,1H3/b18-11+

InChI Key

MWABCDPANXBHGG-WOJGMQOQSA-N

Isomeric SMILES

CC1=NN=C(C(=O)N1/N=C/C2=CC=C(C=C2)O)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(C(=O)N1N=CC2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.